
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl and methylsulfonyl groups attached to a prolinamide backbone.
Preparation Methods
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Coupling with prolinamide: The intermediate is then coupled with prolinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl and methylsulfonyl groups enhances its binding affinity and specificity, allowing for targeted effects on biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE include:
1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone: This compound shares the fluorophenyl sulfonyl group but has a different core structure, leading to variations in its chemical and biological properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, offering different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H19FN2O5S2 |
|---|---|
Molecular Weight |
426.5g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-methylsulfonylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H19FN2O5S2/c1-27(23,24)16-5-2-4-14(12-16)20-18(22)17-6-3-11-21(17)28(25,26)15-9-7-13(19)8-10-15/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
InChI Key |
DRTPWUANRMOBHC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile](/img/structure/B496561.png)
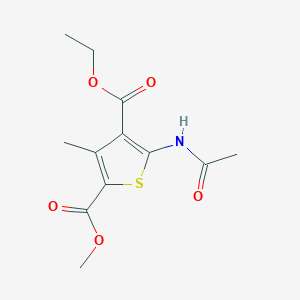
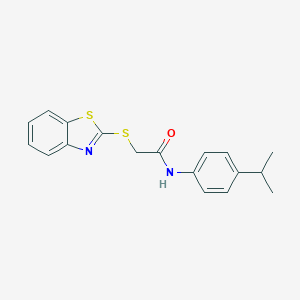
![N-(4-chlorophenyl)-2-[(3-cyano-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B496565.png)
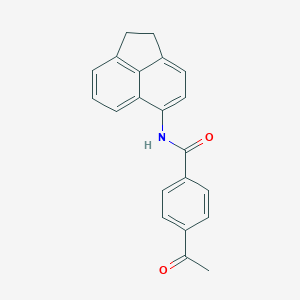
![4-methyl-N-[1-(1-naphthyl)ethyl]benzenesulfonamide](/img/structure/B496567.png)
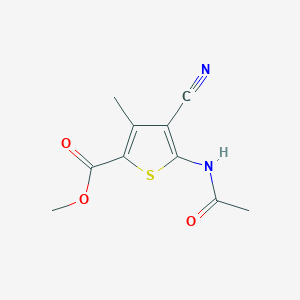
![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)

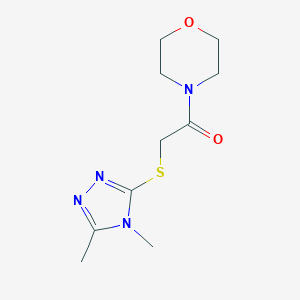
![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)
![(1-Cyclohexylbenzimidazol-5-yl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B496583.png)

